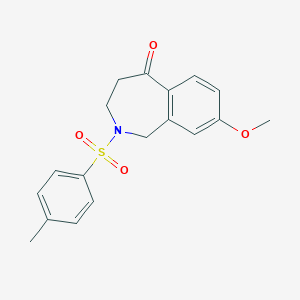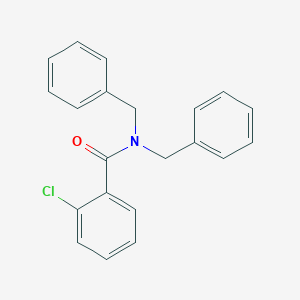
N,N-dibenzyl-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-2-chlorobenzamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is also known as DB-CBZ, and its molecular formula is C21H18ClNO.
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-2-chlorobenzamide involves its interaction with specific proteins in the body. This compound has been shown to bind to the active site of certain enzymes, inhibiting their activity and altering their function. This mechanism of action makes it a valuable tool for studying enzyme function and inhibition.
Effets Biochimiques Et Physiologiques
N,N-dibenzyl-2-chlorobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, alter protein-protein interactions, and affect cellular signaling pathways. These effects make it a valuable tool for studying the molecular mechanisms of various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dibenzyl-2-chlorobenzamide in lab experiments is its specificity for certain proteins and enzymes. This compound has been shown to bind selectively to certain targets, making it a valuable tool for studying their functions and interactions. However, one limitation of using this compound is its potential toxicity and side effects. Careful handling and proper safety precautions are necessary when working with this compound.
Orientations Futures
There are several future directions for research on N,N-dibenzyl-2-chlorobenzamide. One potential area of study is its use as a therapeutic agent for certain diseases. This compound has been shown to have potential as an anti-cancer agent, and further research in this area could lead to the development of new cancer treatments. Another area of research is the development of new chemical probes based on the structure of N,N-dibenzyl-2-chlorobenzamide. These probes could be used to study other proteins and enzymes, expanding our understanding of their functions and interactions.
In conclusion, N,N-dibenzyl-2-chlorobenzamide is a valuable compound for scientific research due to its unique properties and potential applications. Its specificity for certain proteins and enzymes makes it a valuable tool for studying their functions and interactions, and its potential as a therapeutic agent makes it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of N,N-dibenzyl-2-chlorobenzamide involves the reaction between benzylamine and 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
N,N-dibenzyl-2-chlorobenzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a chemical probe for studying protein-protein interactions. This compound has been shown to bind selectively to certain proteins, making it a valuable tool for studying their functions and interactions.
Propriétés
Numéro CAS |
7465-70-5 |
|---|---|
Nom du produit |
N,N-dibenzyl-2-chlorobenzamide |
Formule moléculaire |
C21H18ClNO |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
N,N-dibenzyl-2-chlorobenzamide |
InChI |
InChI=1S/C21H18ClNO/c22-20-14-8-7-13-19(20)21(24)23(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clé InChI |
XHXZSXJNPDBFEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Autres numéros CAS |
7465-70-5 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







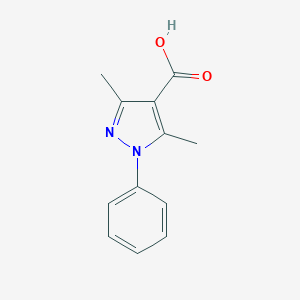
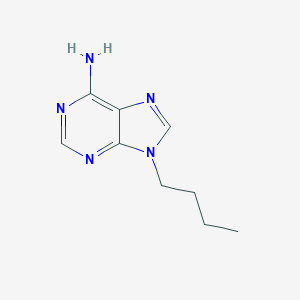
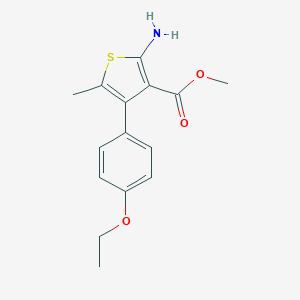

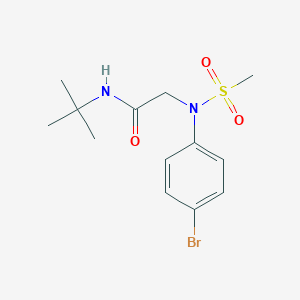
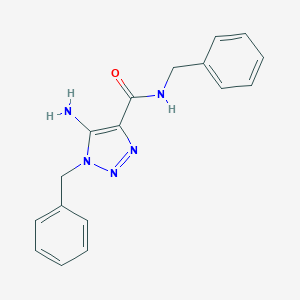

![N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one](/img/structure/B180875.png)
![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)
